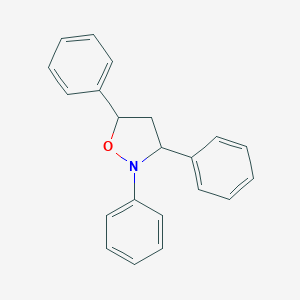
1-Deoxy-1-nitro-D-glucitol
Overview
Description
1-Deoxy-1-nitro-D-glucitol is a chemical compound1. However, there is limited information available about this specific compound. It’s worth noting that its close relative, 1-Deoxy-D-glucitol, has a molecular formula of C6H14O51.
Synthesis Analysis
The synthesis of related compounds such as 1-Deoxy-1-(octylamino)-D-glucitol has been reported2. However, the specific synthesis process for 1-Deoxy-1-nitro-D-glucitol is not readily available in the searched resources.
Molecular Structure Analysis
The molecular structure of 1-Deoxy-1-nitro-D-glucitol is not directly available. However, 1-Deoxy-D-glucitol, a related compound, has a molecular formula of C6H14O51.Chemical Reactions Analysis
Specific chemical reactions involving 1-Deoxy-1-nitro-D-glucitol are not readily available in the searched resources.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Deoxy-1-nitro-D-glucitol are not directly available. However, a related compound, 1-Deoxy-D-glucitol, has a density of 1.4±0.1 g/cm3, a boiling point of 468.0±40.0 °C at 760 mmHg, and a molar volume of 116.6±3.0 cm31.Scientific Research Applications
Thermotropic Studies : A study focused on the thermotropic properties of 1-deoxy-1-(N-methyloctanamido)-D-glucitol, examining its crystalline forms and phase transitions using techniques like thermal polarizing microscopy, calorimetry, and X-ray diffraction (Tristram-Nagle & Wingert, 1990).
Crystal and Molecular Structures : The crystal structures of various forms, including 1-deoxy-1-nitro-D-glucitol, were resolved by X-ray diffraction, providing insights into their molecular conformations (Kopf, Brandenburg, Seelhorst & Köll, 1990).
Synthesis of D-Idose : The compound was used in the synthesis of D-Idose, demonstrating its utility in producing other valuable chemical compounds (Dromowicz & Köll, 1998).
Formation of 2-Thioepisophorose and 2-Thiosophorose : Research on the addition of 1-thio-D-glucose sodium salt to 1-deoxy-1-nitro-D-glucitol led to the formation of 2-thioepisophorose and 2-thiosophorose, significant in the study of glycosylation reactions (Petrušová, Lattová, Matulová, Petruš & BeMiller, 1996).
Transformation of Branched-Chain Derivatives : A study showed how 1-deoxy-1-nitro-D-glucitol could be transformed into various derivatives, useful in synthetic chemistry (Baer & Santoyo González, 1990).
Deamination of Pyranose Amines : Research into the deamination of compounds related to 1-deoxy-1-nitro-D-glucitol highlighted the chemical behavior and potential applications in organic chemistry (Kin, Williams & Horsington, 1971).
Electrosynthesis of Oligosaccharide Glycamines : This compound was used in the electrosynthesis of glycamines, showing its potential in the production of complex sugars (Fedoron̆ko, Stach, Capek & Farkaš, 1998).
Nucleophilic Addition Reactions : The compound played a role in nucleophilic addition reactions, important for understanding and developing new synthetic methodologies (Sakakibara, Nomura & Sudoh, 1980).
Safety And Hazards
Specific safety and hazard information for 1-Deoxy-1-nitro-D-glucitol is not readily available in the searched resources. However, it’s always important to handle chemical compounds with care, avoiding contact with skin and eyes, and ensuring adequate ventilation4.
Future Directions
The future directions of 1-Deoxy-1-nitro-D-glucitol are not directly available. However, related compounds are being used in various fields, including research tools and synthetic chemistry2.
Please note that this information is based on the available resources and there might be more comprehensive data in specialized databases or scientific literature.
properties
IUPAC Name |
(2R,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO7/c8-2-4(10)6(12)5(11)3(9)1-7(13)14/h3-6,8-12H,1-2H2/t3-,4+,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFCJTOUEGMYBT-SLPGGIOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70161910 | |
| Record name | 1-Deoxy-1-nitro-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70161910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Deoxy-1-nitro-D-glucitol | |
CAS RN |
14199-88-3 | |
| Record name | 1-Deoxy-1-nitro-D-glucitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14199-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Deoxy-1-nitro-D-glucitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014199883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Deoxy-1-nitro-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70161910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-deoxy-1-nitro-D-glucitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















